molecular formula C23H21FN2O3S B2448851 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide CAS No. 1005299-82-0

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide

Cat. No.: B2448851
CAS No.: 1005299-82-0
M. Wt: 424.49
InChI Key: KPHJKZLPJXYOJB-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, and a tetrahydroquinoline moiety

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-11-8-17-6-4-14-26(22(17)15-19)30(28,29)20-12-9-18(24)10-13-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHJKZLPJXYOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of the fluorophenyl and tetrahydroquinoline moieties.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It can serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The fluorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The tetrahydroquinoline moiety can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
  • N-(1-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide
  • N-(1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide

Uniqueness

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a tetrahydroquinoline moiety with a sulfonyl group, which may contribute to its biological activity. This article explores the biological activity of this compound through various studies and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 464.51 g/mol
Molecular Formula C21H18F2N2O4S2
LogP 4.0733
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 72.04 Ų

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonyl group often enhances binding affinity and selectivity for target proteins.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of tetrahydroquinoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study 1: A derivative with a similar structure demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide-containing compounds has been documented extensively. These compounds are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

  • Case Study 2: In vitro studies showed that a related compound reduced IL-6 secretion by 45% at a concentration of 10 µM . This suggests that this compound may possess similar anti-inflammatory properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The incorporation of fluorine in the benzene ring has been linked to increased lipophilicity and improved cell membrane permeability.

Compound StructureBiological Activity (IC50)
This compoundTBD (to be determined)
Related sulfonamide derivative15 µM (anticancer)
Another derivative with similar structure10 µM (anti-inflammatory)

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